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Compound of Interest

Compound Name: Venglustat

Cat. No.: B608041 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals interpreting the

negative clinical trial results of Venglustat.

General FAQs
Q1: What is the mechanism of action of Venglustat?

A1: Venglustat is an oral, brain-penetrant inhibitor of glucosylceramide synthase (GCS). This

enzyme is responsible for the first step in the synthesis of most glycosphingolipids (GSLs). By

inhibiting GCS, Venglustat reduces the production of glucosylceramide (GL-1) and other

downstream GSLs. The therapeutic hypothesis is that reducing the accumulation of these lipids

can ameliorate the pathology of various diseases, including certain lysosomal storage

disorders and other conditions where GSL accumulation is implicated.
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Venglustat's mechanism of action as a GCS inhibitor.

GBA-Parkinson's Disease (GBA-PD) - MOVES-PD
Trial
Q1: Why was the Venglustat clinical trial for GBA-Parkinson's Disease (MOVES-PD)

considered a negative outcome?

A1: The Phase 2 MOVES-PD trial was considered a negative outcome because it failed to

meet its primary endpoint.[1][2] The study did not demonstrate a statistically significant

improvement in the clinical measures of disease progression in patients with GBA-associated

Parkinson's disease who received Venglustat compared to those who received a placebo.[1]
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In fact, a numerically greater progression in motor symptoms was observed in some

Venglustat-treated patients.[3]

Q2: What was the primary endpoint for the MOVES-PD trial?

A2: The primary endpoint was the change from baseline to 52 weeks in the Movement Disorder

Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined

score.[1][4] This scale is a standard clinical tool used to measure the severity and progression

of Parkinson's disease symptoms.

Q3: Can you summarize the key quantitative results of the MOVES-PD trial?

A3: Yes, the key efficacy results are summarized in the table below. The data shows that

Venglustat did not reduce the rate of change in the MDS-UPDRS score over the 52-week

period.[3]

Metric
Venglustat
(n=110)

Placebo
(n=111)

Difference
(95% CI)

p-value

LS Mean

Change in MDS-

UPDRS II+III

7.29 (SE 1.36) 4.71 (SE 1.27)
2.58 (-1.10 to

6.27)
0.17

Data from the MOVES-PD Part 2 study at 52 weeks.[4] LS Mean = Least Squares Mean; SE =

Standard Error; CI = Confidence Interval.

Q4: What was the experimental protocol for assessing the primary endpoint in the MOVES-PD

trial?

A4: The primary outcome was assessed using the MDS-UPDRS, a comprehensive scale with

four parts. For the MOVES-PD trial, the focus was on the combined scores of Part II and Part

III.

Part II (Motor Experiences of Daily Living): This part is patient-reported and assesses the

impact of motor symptoms on daily activities such as speech, swallowing, dressing, and

handwriting.
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Part III (Motor Examination): This part is clinician-assessed and involves a standardized

neurological examination to rate the severity of motor signs like tremor, rigidity, bradykinesia

(slowness of movement), and postural stability. The assessments were conducted at

baseline and at specified follow-up intervals, with the primary analysis at 52 weeks.[4] The

evaluations were performed in the "OFF" state, meaning patients had withheld their standard

Parkinson's medications for a designated period, to assess the underlying disease

progression without the confounding effects of symptomatic treatments.

Q5: What are the implications of these results for GBA-PD research?

A5: The results suggest that inhibiting glucosylceramide synthase with Venglustat may not be

a viable therapeutic strategy for GBA-associated Parkinson's disease.[4] Despite successfully

engaging its target and reducing GL-1 levels in the cerebrospinal fluid, this did not translate into

clinical benefit.[3][5] This outcome challenges the hypothesis that simply reducing the

accumulation of glucosylceramide is sufficient to slow neurodegeneration in this patient

population and suggests that the underlying pathology may be more complex.[1]

Autosomal Dominant Polycystic Kidney Disease
(ADPKD) - STAGED-PKD Trial
Q1: Why was the Venglustat clinical program for ADPKD halted?

A1: The pivotal Phase 2/3 STAGED-PKD study was stopped for futility.[6][7][8] An independent

interim analysis revealed that Venglustat did not provide a meaningful reduction in the growth

rate of total kidney volume (TKV) compared to placebo, which was the primary endpoint.[7][8]

[9]

Q2: What was the primary endpoint for the STAGED-PKD trial?

A2: The primary endpoint for the first stage of the study was the annualized rate of change in

total kidney volume (TKV).[6][7] TKV is a key biomarker in ADPKD, as its increase is

associated with the progression of the disease and the decline of kidney function.

Q3: Are there quantitative data available from the STAGED-PKD trial?
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A3: Sanofi did not release specific quantitative data from the trial. The company announced

that trends from the interim analysis showed Venglustat did not meet the pre-specified futility

criteria for reducing TKV growth rate.[6][7] However, it was noted that biomarker data confirmed

Venglustat effectively inhibited the GSL pathway by reducing GL-1 levels.[7][8]

Metric Venglustat Placebo Outcome

Annualized Rate of

Change in TKV
N/A N/A

Did not provide a

meaningful reduction

compared to placebo;

trial stopped for futility.

[7][9]

Biomarker (GL-1

Reduction)
Confirmed N/A

Venglustat effectively

inhibited the GSL

pathway.[7][8]

TKV = Total Kidney Volume; N/A = Not Applicable as specific data was not released.

Q4: How is the primary endpoint, Total Kidney Volume (TKV), typically measured in ADPKD

trials?

A4: Total Kidney Volume is typically measured using medical imaging techniques, most

commonly Magnetic Resonance Imaging (MRI). The standard methodology involves:

Image Acquisition: Patients undergo MRI scans of their abdomen without contrast agents at

baseline and at subsequent time points (e.g., annually).

Kidney Segmentation: The outlines of both kidneys are manually traced or semi-

automatically segmented on each slice of the MRI scan.

Volume Calculation: A software program then calculates the total volume of both kidneys by

summing the area of the segmented regions on each slice and multiplying by the slice

thickness. This method provides a precise and reproducible measurement of kidney size,

which is a surrogate marker for cyst growth and disease progression.

Q5: What does the failure of the STAGED-PKD trial imply?
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A5: The outcome suggests that modulating the glycosphingolipid (GSL) pathway via GCS

inhibition is likely insufficient to prevent kidney cyst growth in adults with ADPKD.[6][9] While

the drug hit its biochemical target, this did not affect the primary disease pathway.[9] This

finding has advanced the scientific understanding of ADPKD by indicating that other biological

pathways are more central to the progression of this particular disease.[7]
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Workflow showing key decision points in a clinical trial.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b608041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fabry Disease - Phase 2a Trial (NCT02228460)
Q1: What were the outcomes of the Venglustat Phase 2a trial in Fabry Disease?

A1: The results of the Phase 2a trial in men with Fabry disease were mixed. The trial did not

meet its primary goal of significantly reducing globotriaosylceramide (Gb3) accumulation in skin

cells after six months of treatment. However, longer-term follow-up in an extension study

showed that after three years, a majority of the remaining patients did see a reduction in Gb3

scores, and patients showed no signs of clinical disease progression in key organs.

Q2: What was the primary endpoint of the Fabry Disease Phase 2a trial?

A2: The primary goal was to assess the effect of Venglustat on the severity of Gb3

accumulation in skin cells, rated on a scale of 0-3, after six months of treatment.

Q3: Can you summarize the key findings from the Fabry Disease trial?

A3: Yes, the findings at different time points are summarized below.

Metric
Outcome at 6 Months
(Primary Endpoint)

Outcome at 3 Years
(Extension Study)

Gb3 Accumulation Score in

Skin Cells

No significant effect; the

primary goal was not met.

5 of 6 remaining men saw a

reduction in Gb3 scores

compared to baseline.

Gb3 in Blood
Significantly reduced by

41.7%.

Significantly reduced by

77.5%.

Clinical Disease Progression
Not the primary endpoint at

this stage.

Patients showed no signs of

disease progression in the

kidneys, heart, brain, or

nervous system.

Q4: What was the methodology for assessing Gb3 accumulation?

A4: Gb3 accumulation was assessed via skin biopsies.
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Sample Collection: A small sample of skin is taken from the patient.

Histological Analysis: The tissue is processed and stained to visualize cellular structures.

Scoring: Pathologists examine the samples under a microscope to rate the severity of Gb3

inclusions (accumulations) within skin cells, typically on a semi-quantitative scale (e.g., 0 for

none, 1 for mild, 2 for moderate, 3 for severe). A more precise, quantitative measure looking

at the fraction of cells occupied by Gb3 clumps was also used, which showed a significant

reduction at both 6 months and 3 years.

Q5: What do these mixed results imply for Venglustat in Fabry Disease?

A5: The initial failure to meet the primary endpoint at 6 months highlights a potential disconnect

between the surrogate endpoint (Gb3 in skin) and the drug's activity, or a slower than expected

time to effect on this measure. However, the positive long-term data, including sustained

reduction of Gb3 in the blood and lack of clinical progression, suggest that Venglustat may still

hold therapeutic value for the long-term treatment of Fabry disease. These findings have

supported the continuation of Venglustat's development for Fabry disease in Phase 3 trials

focusing on clinical outcomes like pain and cardiac manifestations.
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Potential Reasons for Negative Trial Outcomes

Negative Trial Outcome
(Primary Endpoint Not Met)

Hypothesis: GSL reduction is
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Pathology is too advanced
or irreversible

Why?

Target engagement is not linked
to clinical benefit
(e.g., GBA-PD)

Why?

Chosen endpoint is not
reflective of true clinical benefit
or requires longer observation

Why?
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Logic diagram of potential reasons for trial failures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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